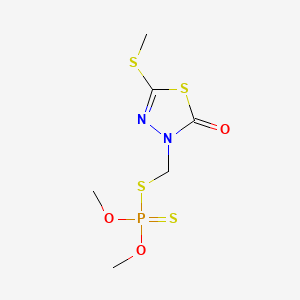
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is a compound that belongs to the class of organophosphorus pesticides. It is known for its broad-spectrum insecticidal properties and is used in various agricultural applications to control pests. The compound consists of an O,O-dimethylthiophospho moiety and a thiadiazole moiety linked by a phosphorus-sulfur bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one typically involves the reaction of dimethyl phosphorochloridothioate with 5-methylsulfanyl-1,3,4-thiadiazol-2-thiol. The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioate groups.
Biology: Studied for its interactions with enzymes such as acetylcholine esterase.
Medicine: Investigated for its potential use in developing new insecticidal drugs.
Industry: Applied in the formulation of pesticides for agricultural use.
Mécanisme D'action
The compound exerts its insecticidal effects by inhibiting acetylcholine esterase (AChE), an enzyme crucial for nerve function in insects. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methidathion: Another organophosphorus pesticide with similar insecticidal properties.
Parathion: A widely used organophosphorus pesticide with a similar mechanism of action.
Malathion: An organophosphorus pesticide used in both agricultural and medical applications.
Uniqueness
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is unique due to its specific structural features, such as the presence of both dimethoxyphosphinothioyl and thiadiazole moieties. These structural elements contribute to its high potency and selectivity as an insecticide .
Propriétés
Numéro CAS |
13432-51-4 |
|---|---|
Formule moléculaire |
C6H11N2O3PS4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C6H11N2O3PS4/c1-10-12(13,11-2)15-4-8-6(9)16-5(7-8)14-3/h4H2,1-3H3 |
Clé InChI |
HBFLAVVNCUSOIV-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SCN1C(=O)SC(=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


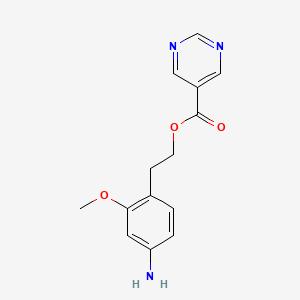
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)


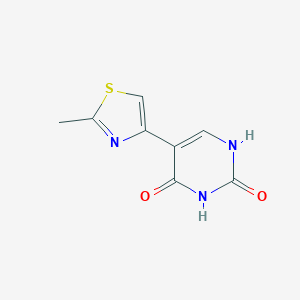
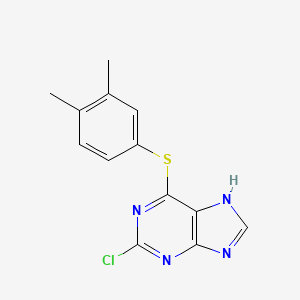
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
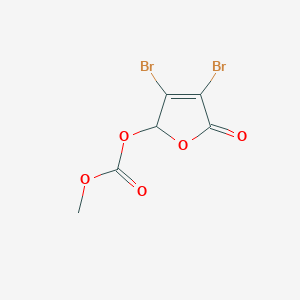

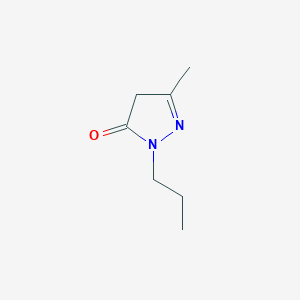
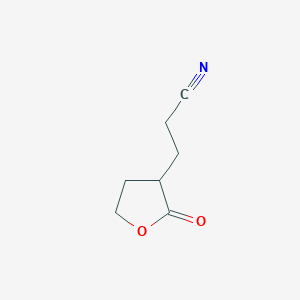
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
